2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid
Description
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid (CAS: 80050-81-3) is a heterocyclic carboxylic acid featuring a partially saturated quinoline ring system fused to a propanoic acid moiety. This compound is primarily utilized in scientific research and development, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated from formula). Key physical properties include a melting point range of 105–110°C, water solubility of <0.1 g/L, and a density of 1.25 g/cm³ . The compound is classified as stable under standard conditions but requires storage in a cool, dry environment to prevent degradation .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(12(14)15)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGXALUOFZHZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid span several fields:
Medicinal Chemistry
- Therapeutic Potential : The compound is explored for its potential in drug development aimed at treating various diseases, including cancer and neurodegenerative disorders. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively .
- Mechanisms of Action : Similar compounds have demonstrated mechanisms such as enzyme inhibition (e.g., acetylcholinesterase), which is crucial for neuroprotective strategies.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its ability to disrupt biological membranes contributes to its efficacy in this area .
- Anticancer Activity : Case studies have shown that derivatives of this compound can inhibit cancer cell growth and induce apoptosis in various cancer models, suggesting a promising role in oncology .
Material Science
- Polymer Development : The compound is utilized in creating materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various bacteria | Membrane disruption |
| Anticancer | Cancer cell lines | Enzyme inhibition and apoptosis induction |
| Neuroprotective | Neuronal pathways | Acetylcholinesterase inhibition |
Table 2: Synthesis Methods Overview
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Reaction with propanoic acid | 3,4-Dihydroquinoline, Lewis acid | High |
| Amidation with amines | Various amines | Moderate |
Case Studies
-
Anticancer Research :
- A study demonstrated that derivatives of this compound showed significant antiproliferative effects on Z-138 non-Hodgkin's lymphoma cells. The compound induced cell cycle arrest and apoptosis through selective inhibition of protein arginine methyltransferase 5 (PRMT5), a critical target in cancer therapy .
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid, a comparative analysis with structurally analogous compounds is provided below.
Structural and Functional Group Variations
Physical and Analytical Data Comparison
Research Implications and Limitations
- Structural Optimization : Comparative studies suggest that introducing electron-withdrawing groups (e.g., oxo) or heteroaromatic substituents (e.g., pyridine) could enhance bioactivity .
Biological Activity
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid is a compound belonging to the class of quinoline derivatives, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to disrupt biological membranes and interfere with physiological processes in target organisms. The proposed mechanisms include:
- Membrane Disruption : Similar quinoline derivatives exhibit activity against phytopathogens by disrupting membrane systems.
- Enzyme Inhibition : Some derivatives have demonstrated potent inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens with promising results. For example, derivatives have shown effectiveness against Pythium recalcitrans, suggesting potential applications in agricultural settings.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). IC50 values for active compounds ranged from 1.9 to 7.52 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Compound C | HCT-116 | 7.52 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chemoenzymatic Synthesis : This method utilizes biocatalysts for the kinetic resolution of racemic substrates to produce optically active compounds .
- Conventional Organic Synthesis : Standard synthetic routes involve the reaction of appropriate precursors under controlled conditions to yield the target compound.
Case Studies
Several studies highlight the biological significance of this compound:
- Anticancer Evaluation : A study evaluated a series of quinoline derivatives for their anticancer properties, identifying several compounds with low micromolar IC50 values against cancer cell lines. The findings suggest that modifications to the quinoline structure can enhance biological activity .
- Neuroprotective Effects : Another investigation focused on the inhibition of AChE and MAOs by quinoline derivatives, revealing potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Q & A
Q. Methodological Note :
- Conduct a risk assessment aligned with OSHA guidelines (29 CFR 1910.1020) to document exposure limits and emergency procedures .
Advanced: How can researchers reconcile discrepancies in binding affinity data across different assay formats?
Answer:
Contradictions often arise from assay-specific variables:
Case Study :
SuMD simulations for ZB1854 resolved affinity discrepancies by identifying pH-dependent protonation states that alter binding kinetics .
Advanced: What experimental strategies optimize the compound’s bioavailability profiling in preclinical models?
Answer:
Bioavailability hinges on ADME properties:
- Absorption : Assess GI permeability via Caco-2 cell monolayers.
- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation.
- Protein Binding : Use equilibrium dialysis to quantify unbound fraction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
